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Compound of Interest

Compound Name: VU590

Cat. No.: B1229690 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of VU590, a potent small-molecule inhibitor of

the inward rectifier potassium (Kir) channels, Kir1.1 (also known as ROMK) and Kir7.1. This

document details its molecular structure, physicochemical and pharmacological properties,

mechanism of action, and the experimental protocols utilized in its characterization.

Molecular Structure and Physicochemical
Properties
VU590, with the IUPAC name 7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-

diazacyclopentadecane, was one of the first publicly disclosed small-molecule inhibitors of the

Kir1.1 channel. Its discovery through high-throughput screening marked a significant step in the

development of tool compounds for studying the physiological roles of Kir channels.

The molecular structure of VU590 is characterized by a central 15-membered diazacrown ether

ring, symmetrically substituted with two 4-nitrobenzyl groups. This structure is crucial for its

inhibitory activity.
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Property Value

IUPAC Name
7,13-bis(4-nitrobenzyl)-1,4,10-trioxa-7,13-

diazacyclopentadecane

Molecular Formula C₂₄H₃₂N₄O₇

Molecular Weight 488.53 g/mol

CAS Number 313505-85-0

Appearance Solid

Pharmacological Properties
VU590 is a potent inhibitor of the renal outer medullary potassium (ROMK) channel, Kir1.1,

with sub-micromolar affinity. It also exhibits inhibitory activity against Kir7.1, albeit with lower

potency. Notably, VU590 shows selectivity over other Kir channels such as Kir2.1 and Kir4.1.

Target IC₅₀ Value Reference

Kir1.1 (ROMK) ~0.2 µM - 290 nM [1][2]

Kir7.1 ~8 µM [1][2]

Kir2.1 No significant effect [1]

Kir4.1 No significant effect [1]

Mechanism of Action
VU590 acts as a pore blocker of Kir1.1 and Kir7.1 channels.[1] Its binding site is located within

the intracellular pore of the channel, and its inhibitory action is both voltage- and potassium-

dependent.[1] This suggests that VU590 enters the pore from the cytoplasmic side and

physically occludes the ion conduction pathway.

Molecular Determinants of VU590 Binding
Mutagenesis studies have identified key amino acid residues within the channel pore that are

critical for VU590's inhibitory activity.
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In Kir1.1, asparagine 171 (N171) is a crucial residue for high-affinity block by VU590.[1]

Mutation of this residue to a negatively charged amino acid, such as aspartate or glutamate,

dramatically reduces the inhibitory potency of VU590.[1]

In Kir7.1, the binding mode of VU590 differs. While it also binds within the pore, interactions

with residues equivalent to N171 in Kir1.1 are different. In Kir7.1, the presence of a

negatively charged residue at the equivalent position enhances the block by VU590.[1]
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Inhibition of Kir1.1 by VU590.

Experimental Protocols
The characterization of VU590 has relied on a combination of electrophysiological, molecular

biology, and computational techniques.

Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion flow through Kir channels in the presence and

absence of VU590 to determine its inhibitory potency.

Methodology:

Cell Culture and Transfection: Human Embryonic Kidney (HEK-293) cells are cultured and

transiently transfected with the cDNA encoding the Kir channel of interest (e.g., Kir1.1 or

Kir7.1).

Electrophysiological Recording:
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Pipette Solution (Intracellular): Compositions may vary but a typical solution contains (in

mM): 150 KCl, 2 MgCl₂, 10 HEPES, and 10 EGTA, with the pH adjusted to 7.4 with KOH.

Bath Solution (Extracellular): A standard solution contains (in mM): 150 KCl, 2 CaCl₂, 1

MgCl₂, and 10 HEPES, with the pH adjusted to 7.4 with KOH.

Voltage Protocol: Cells are typically held at a holding potential of 0 mV. Voltage ramps

from -100 mV to +100 mV over 1 second are applied to elicit inward and outward currents.

Data Analysis: The current amplitudes in the presence of varying concentrations of VU590
are measured and compared to the control currents to calculate the percentage of inhibition.

IC₅₀ values are determined by fitting the concentration-response data to a Hill equation.

Site-Directed Mutagenesis
This method is employed to identify the specific amino acid residues involved in the binding of

VU590.

Methodology:

Primer Design: Mutagenic primers are designed to introduce a specific amino acid

substitution at the desired position (e.g., N171 in Kir1.1).

PCR Amplification: The plasmid containing the wild-type Kir channel cDNA is used as a

template for PCR with the mutagenic primers.

Template Digestion: The parental, non-mutated DNA is digested using the DpnI enzyme,

which specifically targets methylated DNA.

Transformation: The mutated plasmids are transformed into competent E. coli for

amplification.

Sequence Verification: The presence of the desired mutation is confirmed by DNA

sequencing.

Functional Analysis: The mutated channels are then expressed in a suitable cell line (e.g.,

HEK-293 cells) and their sensitivity to VU590 is assessed using patch-clamp

electrophysiology as described above.
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Experimental workflow for VU590 characterization.

Molecular Modeling and Docking
Computational methods are utilized to predict and visualize the binding mode of VU590 within

the pore of Kir channels.

Methodology:

Homology Modeling: A three-dimensional model of the Kir channel is generated based on the

crystal structure of a related potassium channel.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1229690?utm_src=pdf-body-img
https://www.benchchem.com/product/b1229690?utm_src=pdf-body
https://www.benchchem.com/product/b1229690?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1229690?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Ligand Preparation: The 3D structure of VU590 is generated and its low-energy

conformations are calculated.

Molecular Docking: Docking simulations are performed to predict the most favorable binding

poses of VU590 within the channel pore.

Analysis: The predicted binding poses are analyzed to identify key interactions between

VU590 and specific amino acid residues of the channel, which can then be validated

experimentally through site-directed mutagenesis.

Applications in Research
VU590 serves as a valuable pharmacological tool for investigating the physiological and

pathological roles of Kir1.1 and Kir7.1 channels. Its use has contributed to understanding the

function of these channels in processes such as renal salt transport, myometrial contractility,

and melanocortin signaling.[1] However, its dual activity on both Kir1.1 and Kir7.1 necessitates

careful interpretation of experimental results. The development of more selective inhibitors,

such as VU591 for Kir1.1, has been a subsequent step in advancing research in this area.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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